6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Mechanism of Action
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidine class have been identified as inhibitors of various proteins such as phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases .
Mode of Action
It’s known that inhibitors like this compound typically work by binding to their target proteins and disrupting their normal function .
Result of Action
Inhibitors of the aforementioned pathways typically result in decreased cell proliferation and growth, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through a multicomponent reaction involving Meldrum’s acid, aromatic aldehydes, and 6-amino-1,3-dimethyluracil. This reaction is typically carried out in the presence of a green heterogeneous catalyst, such as silver-titanium dioxide nanocomposites, under sonication in aqueous media . The reaction conditions are optimized to generate two new carbon-carbon bonds and one carbon-nitrogen bond in a single step, resulting in high yields of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing environmentally benign catalysts and solvents, is essential to minimize the environmental impact of the production process. The scalability of the synthesis and the recyclability of the catalysts are crucial factors in industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The amino group and other substituents on the pyrido[2,3-d]pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but differs in the functional groups attached to the ring system.
Pyrido[2,3-d]pyrimidin-7-one: Another derivative with variations in the substitution pattern on the pyrido[2,3-d]pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazole ring fused to the pyrimidine ring, exhibiting different chemical properties and biological activities.
Uniqueness
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino and methyl groups contribute to its potential as a versatile scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-12-7-6(3-5(10)4-11-7)8(14)13(2)9(12)15/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVIEYMSZVOYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)N)C(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429280 | |
Record name | 6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112734-89-1 | |
Record name | 6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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